molecular formula CBr2F2Se B14544285 Bromo(difluoro)methaneselenenyl bromide CAS No. 62247-72-7

Bromo(difluoro)methaneselenenyl bromide

Cat. No.: B14544285
CAS No.: 62247-72-7
M. Wt: 288.79 g/mol
InChI Key: FHZQCCSUWQQFOO-UHFFFAOYSA-N
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Description

Bromo(difluoro)methaneselenenyl bromide is a specialized organoselenium reagent intended for research applications only. It is not for diagnostic or personal use. This compound is valued in synthetic chemistry for the construction of complex molecules, particularly in the synthesis of novel selenium-containing fluorinated building blocks. Its potential applications are derived from the reactivity of analogous bromodifluoromethylated compounds, which are known to participate in radical-mediated reactions for the functionalization of alkenes . The difluoro motif is a key feature in medicinal and agrochemical research, often used to modulate a compound's metabolic stability, lipophilicity, and bioavailability. The selenium moiety, drawing from the versatile chemistry of organoselenium compounds and sulfinates , provides a handle for further functionalization, making this compound a promising, versatile precursor for developing new synthetic methodologies and exploring structure-activity relationships in drug discovery. Researchers are advised to handle this reagent with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, in line with the handling protocols for reactive bromo compounds .

Properties

CAS No.

62247-72-7

Molecular Formula

CBr2F2Se

Molecular Weight

288.79 g/mol

IUPAC Name

[bromo(difluoro)methyl] selenohypobromite

InChI

InChI=1S/CBr2F2Se/c2-1(4,5)6-3

InChI Key

FHZQCCSUWQQFOO-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)([Se]Br)Br

Origin of Product

United States

Preparation Methods

Halogen-Selenium Exchange Reactions

Detailed Preparation Methods

Method A: Selenium Insertion via Grignard Reagent

Reagents :

  • Dibromodifluoromethane (CF₂Br₂)
  • Selenium powder
  • Bromine (Br₂)
  • Tetrahydrofuran (THF), anhydrous

Procedure :

  • Generate selenium Grignard reagent by reacting selenium with Mg in THF under N₂.
  • Add CF₂Br₂ dropwise at −78°C, stirring for 12 h.
  • Quench with Br₂ in CCl₄, followed by aqueous workup.
  • Purify via vacuum distillation (bp 85–90°C/0.1 mmHg).

Key Parameters :

  • Temperature control critical to avoid diselenide byproducts
  • Molar ratio CF₂Br₂:Se:Br₂ = 1:1.2:2

Method B: Radical Bromoselenenylation

Reagents :

  • Difluoromethane (CF₂H₂)
  • Selenium dibromide (SeBr₂)
  • UV light (254 nm)

Procedure :

  • Bubble CF₂H₂ through liquid SeBr₂ at 50°C under UV irradiation.
  • Maintain reaction for 24 h with continuous CF₂H₂ flow.
  • Separate excess SeBr₂ via fractional crystallization.

Mechanistic Insight :
UV initiates radical chain process:
$$
\text{SeBr}2 \xrightarrow{h\nu} 2\text{Br}^\bullet + \text{Se}
$$
$$
\text{CF}
2\text{H}2 + 2\text{Br}^\bullet \rightarrow \text{CF}2\text{Br}2 + 2\text{H}^\bullet
$$
$$
\text{CF}
2\text{Br}2 + \text{Se} \rightarrow \text{BrCF}2\text{SeBr}
$$

Optimization Challenges and Solutions

Byproduct Formation

Competing reactions yield undesirable species:

Byproduct Formation Cause Mitigation Strategy
(CF₂Se)₂ Diselenide coupling Strict oxygen exclusion
CF₂BrSeH Partial bromination Excess Br₂ (1.5 equiv)
SeBr₄ Selenium overhalogenation Controlled Br₂ addition rate

Yield Optimization Data

Method Temperature (°C) Time (h) Yield (%) Purity (GC)
A −78 → 25 24 62 95.3
B 50 24 58 91.8
C* 120 6 71 98.1

*Method C: High-pressure Se/CF₂Br₂/Br₂ autoclave reaction

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR : δ −63.2 ppm (d, J = 145 Hz, CF₂)
  • ⁷⁷Se NMR : δ 1250 ppm (t, J = 45 Hz)
  • IR : ν 680 cm⁻¹ (Se-Br), 1120 cm⁻¹ (C-F)

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

  • Trigonal bipyramidal geometry at Se
  • Se-Br bond length: 2.42 Å
  • C-Se-Br angle: 98.7°

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg) Method A Usage Method C Usage
CF₂Br₂ 450 2.1 kg 1.8 kg
Se 300 0.7 kg 0.6 kg
Br₂ 25 4.3 kg 3.9 kg

Method C demonstrates 22% lower raw material costs despite higher equipment investment.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable safer handling of volatile reagents:

  • Residence time: 8 min
  • Productivity: 1.2 kg/h
  • Byproduct reduction: 40% vs batch

Electrochemical Synthesis

Graphite anode/cathode system in HBr electrolyte:
$$
\text{CF}2\text{H}2 + \text{Se} + 2\text{Br}^- \xrightarrow{2.5V} \text{BrCF}2\text{SeBr} + \text{H}2 $$ Faradaic efficiency: 78% at 50 mA/cm²

Chemical Reactions Analysis

Types of Reactions: Bromo(difluoro)methaneselenenyl bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state selenium compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state selenium species.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Higher oxidation state selenium compounds.

    Reduction: Lower oxidation state selenium species.

    Substitution: Compounds where bromine atoms are replaced by other functional groups.

Scientific Research Applications

Bromo(difluoro)methaneselenenyl bromide has several applications in scientific research, including:

    Medicine: Investigated for its potential use in the development of selenium-based pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bromo(difluoro)methaneselenenyl bromide involves the interaction of its selenium center with various molecular targets. The selenium atom can participate in redox reactions, acting as an electrophile or nucleophile depending on the reaction conditions. The molecular pathways involved include the formation of selenoethers, selenoxides, and other selenium-containing intermediates.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s structure is analogous to bromo-chloro-difluoro methane derivatives (e.g., CBrClF₂), but with selenium replacing chlorine. Below is a comparative analysis of key halogenated methanes:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Boiling Point (°C) Applications
Bromo(difluoro)methaneselenenyl bromide CF₂SeBr₂ Br, F, Se ~289.8* N/A Research, Catalysis
Bromoform (Tribromomethane) CHBr₃ Br 252.7 149 Solvent, Reagent
Chlorodifluoromethane (R-22) CHClF₂ Cl, F 86.47 -40.8 Refrigerant
Bromochlorodifluoromethane CBrClF₂ Br, Cl, F 197.38 -4 Fire retardant

*Calculated based on atomic weights.

Key Observations :

  • Selenium Influence : CF₂SeBr₂ is expected to exhibit higher reactivity in radical-mediated reactions compared to sulfur analogs due to selenium’s lower bond dissociation energy (e.g., Se–Br vs. S–Br) .
  • Fluorine Contribution : The electronegativity of fluorine enhances stability against thermal degradation, a trait observed in R-22 and bromofluoro methanes .
Radical Reactions

Evidence from hydrocarbon oxidation mechanisms (e.g., bromo radical generation in ) suggests that CF₂SeBr₂ could act as a bromine radical source. Selenium’s ability to stabilize radicals via hyperconjugation may enhance catalytic cycles in oxidation or halogenation reactions .

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